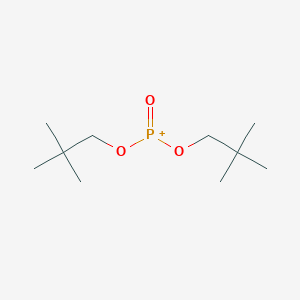
Agn-PC-006iws
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The preparation of Agn-PC-006iws involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium.
化学反应分析
Agn-PC-006iws undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common reagents and conditions used in these reactions include hydrohalic acids (HX) for electrophilic addition reactions, and specific reagents for hydration, halogenation, and hydrohalogenation . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Agn-PC-006iws has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of materials with specific properties, such as high electrical conductivity and thermal stability
作用机制
The mechanism of action of Agn-PC-006iws involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .
相似化合物的比较
Agn-PC-006iws can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
AGN-201904: This compound has been used in trials studying the prevention of peptic ulcers.
GLP-1 Receptor Agonists: These compounds are used in the treatment of type 2 diabetes and have similar mechanisms of action.
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
22289-00-5 |
|---|---|
分子式 |
C10H22O3P+ |
分子量 |
221.25 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C10H22O3P/c1-9(2,3)7-12-14(11)13-8-10(4,5)6/h7-8H2,1-6H3/q+1 |
InChI 键 |
JHVGCAWQXXUXPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CO[P+](=O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
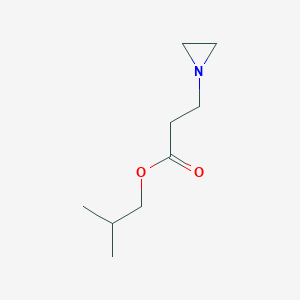
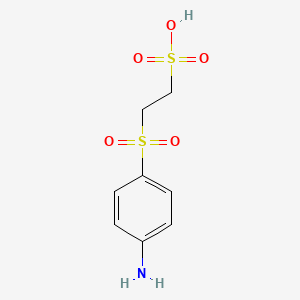


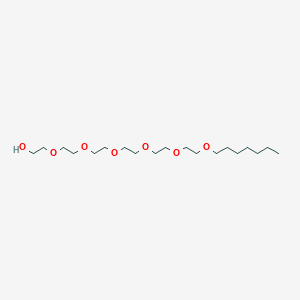
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
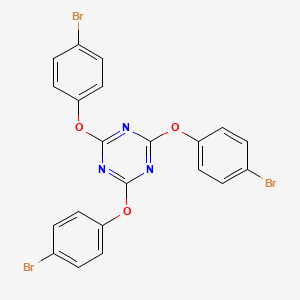
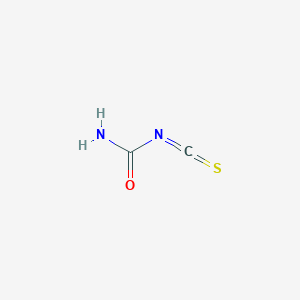
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)

